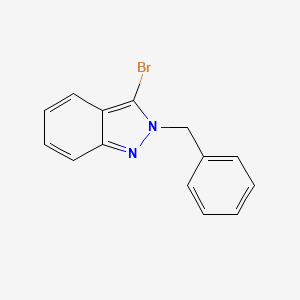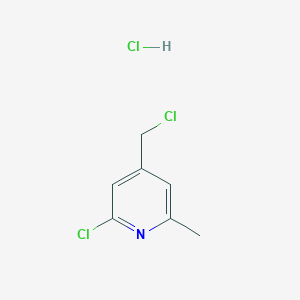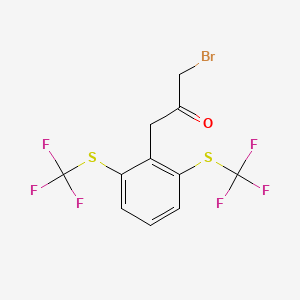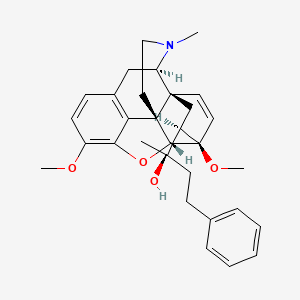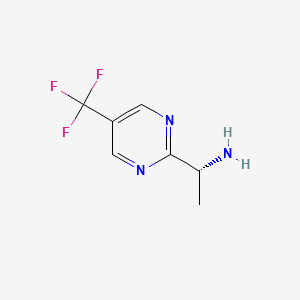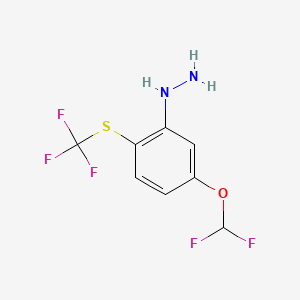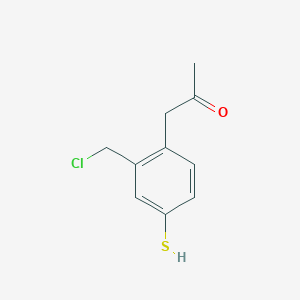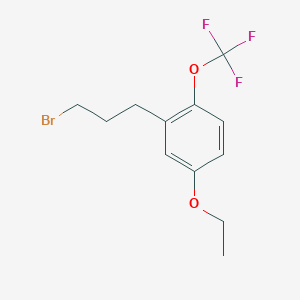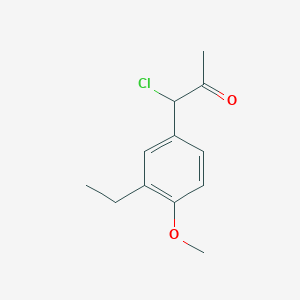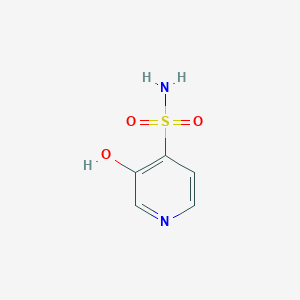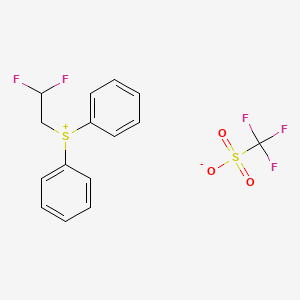
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate is an organic compound with the molecular formula C15H13F5O3S2 and a molecular weight of 400.38. It is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with diphenylsulfonium trifluoromethanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is monitored using advanced analytical techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, potassium tert-butoxide, and various organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonium compounds, while oxidation reactions may produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a source of difluoroethyl groups.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Material Science: It is used in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of (2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate involves the activation of the sulfonium group, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Difluoroethyl)trifluoromethanesulfonate: Similar in structure but lacks the diphenylsulfonium group.
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate: Contains a trifluoromethyl group instead of a difluoroethyl group.
Mesityl(2,2,2-trifluoroethyl)iodonium trifluoromethanesulfonate: Contains an iodonium group instead of a sulfonium group.
Uniqueness
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate is unique due to its combination of the difluoroethyl and diphenylsulfonium groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and other applications where specific chemical transformations are required .
Eigenschaften
Molekularformel |
C15H13F5O3S2 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2,2-difluoroethyl(diphenyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F2S.CHF3O3S/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2-1(3,4)8(5,6)7/h1-10,14H,11H2;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
TUIPHJGOFIKGEG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](CC(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


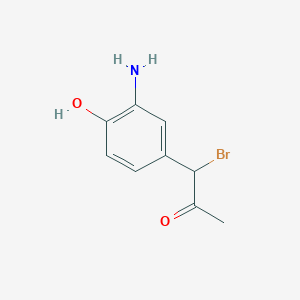
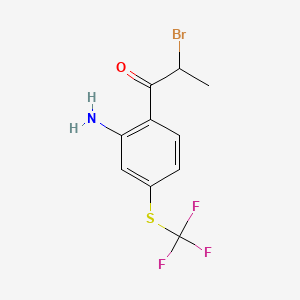
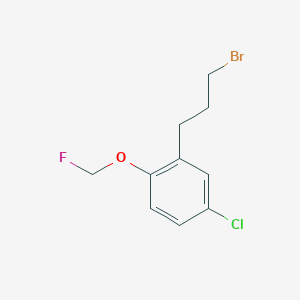
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
